N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Description
N-[4-(5-Methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with a nitro group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a thiazole ring substituted at position 4 with a 5-methylfuran-2-yl group.
Properties
IUPAC Name |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4S2/c1-9-2-4-13(24-9)12-8-25-17(18-12)19-16(21)15-7-10-6-11(20(22)23)3-5-14(10)26-15/h2-8H,1H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZGMQICKIDQMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and various studies that highlight its potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Thiazole Ring : This can be achieved by reacting 5-methylfurfural with a suitable thioamide under basic conditions.
- Coupling with Benzothiophene : The thiazole derivative is then coupled with a benzothiophene derivative through a condensation reaction.
- Amidation : The final step involves the formation of the carboxamide group through reaction with an amine under dehydrating conditions.
Antimicrobial Activity
Research indicates that compounds containing thiazole and benzothiophene moieties exhibit notable antimicrobial properties. The mechanism of action often involves:
- Disruption of Bacterial Cell Wall Synthesis : The compound binds to penicillin-binding proteins (PBPs), leading to cell lysis.
In vitro studies have shown that derivatives of thiazoles possess moderate to good antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds. For instance, benzothiophene derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, including:
| Cancer Type | Log GI50 Value |
|---|---|
| Non-small cell lung | -6.0 |
| Colon cancer | -5.89 |
| Melanoma | -5.89 |
| Ovarian cancer | -5.74 |
| Prostate cancer | -5.72 |
The observed cytotoxicity suggests that these compounds could serve as leads for developing new anticancer agents .
Enzyme Inhibition
The compound also shows potential in enzyme inhibition, which is crucial for various therapeutic applications. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Case Studies and Research Findings
Several studies have documented the biological activities of thiazole and benzothiophene derivatives:
- Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and screened for antimicrobial activity. Most compounds exhibited significant effects against both gram-positive and gram-negative bacteria .
- Anticancer Studies : Compounds similar to this compound were evaluated for their antiproliferative effects on human cancer cell lines, showing promising results in inhibiting cell growth .
- Mechanistic Insights : Research has delved into the mechanisms through which these compounds exert their effects, particularly focusing on their interactions with cellular targets and pathways involved in apoptosis and cell cycle regulation .
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C15H12N4O3S
- Molecular Weight : 344.34 g/mol
Antimicrobial Activity
Research indicates that compounds similar to N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives featuring thiazole and furan moieties have been studied for their efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The presence of the nitro group and the thiazole ring enhances their interaction with biological targets associated with cancer pathways. For example, research into related thiazole compounds has demonstrated their ability to induce apoptosis in cancer cells, indicating a promising avenue for anticancer drug development.
Antileishmanial Activity
Recent investigations into thiazole derivatives have highlighted their effectiveness against Leishmania species, responsible for leishmaniasis. The compound's structural features may contribute to its activity by disrupting metabolic pathways in the parasite.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several thiazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds containing furan substitutions exhibited enhanced antibacterial properties compared to their non-furan counterparts.
Case Study 2: Anticancer Mechanisms
In vitro studies conducted on similar benzothiophene derivatives revealed that these compounds could effectively inhibit tumor growth in breast cancer cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
Case Study 3: Leishmania Inhibition
Research focusing on the antileishmanial properties of thiazole-based compounds demonstrated significant activity against Leishmania donovani, with IC50 values indicating potent inhibition of parasite growth.
Chemical Reactions Analysis
Reduction of the Nitro Group
The 5-nitro substituent on the benzothiophene ring undergoes reduction to form an amine derivative. This reaction is critical for modifying electronic properties and enhancing biological interactions.
Reagents and Conditions :
-
Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) at reflux .
-
Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts under high-pressure conditions.
Outcome :
The nitro group (–NO₂) is reduced to an amine (–NH₂), yielding 5-amino-1-benzothiophene-2-carboxamide . This step is pivotal for further derivatization or enhancing solubility .
Amide Bond Hydrolysis
The carboxamide group (–CONH–) linking the benzothiophene and thiazole moieties can undergo hydrolysis under acidic or basic conditions.
Reagents and Conditions :
-
Acidic hydrolysis : Concentrated HCl or H₂SO₄ at elevated temperatures (80–100°C).
-
Basic hydrolysis : Aqueous NaOH or KOH with reflux.
Outcome :
Cleavage of the amide bond produces 5-nitro-1-benzothiophene-2-carboxylic acid and 4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine as primary products.
Electrophilic Aromatic Substitution
The electron-rich thiophene and furan rings are susceptible to electrophilic substitution.
| Reaction Type | Reagents/Conditions | Site of Substitution | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C3 position of thiophene | 3-nitro-thiophene derivative |
| Sulfonation | H₂SO₄/SO₃, 50°C | C5 position of furan | Sulfonated furan-thiazole conjugate |
| Halogenation | Cl₂ or Br₂ in CCl₄, FeCl₃ catalyst | Benzothiophene ring | Halo-substituted benzothiophene analog |
These reactions modulate electronic density and steric effects, influencing binding affinity in pharmacological contexts .
Thiazole Ring Reactions
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF using NaH as a base to form N-alkylated derivatives.
-
Oxidation : Treatment with H₂O₂ or m-CPBA oxidizes the thiazole sulfur to sulfoxide or sulfone.
Furan Ring Reactions
-
Diels-Alder Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form bicyclic adducts.
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran, altering ring aromaticity.
Radical-Mediated Reactions
The benzothiophene core participates in radical coupling reactions under electrochemical conditions. For example:
-
C–H Sulfenylation : Reacts with ethyl arylsulfinates in water with TBAI (tetrabutylammonium iodide) to introduce sulfenyl groups at the C3 position of benzothiophene .
Conditions :
-
Solvent: H₂O, room temperature.
-
Catalyst: TBAI (20 mol%).
Outcome :
Enhanced sulfur-based interactions for applications in material science or enzyme inhibition .
Stability and Side Reactions
-
Photodegradation : Exposure to UV light induces ring-opening reactions in the furan moiety, forming diketone byproducts.
-
Thermal Decomposition : Decomposes above 250°C, releasing NOₓ gases from the nitro group.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Nitrothiophene Carboxamide Derivatives
Compounds such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () and N-(4-(4-fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 9, ) share a thiophene-2-carboxamide scaffold but differ in substituents on the thiazole ring. Key distinctions include:
- Electronic Effects : The trifluoromethyl group in ’s compound is strongly electron-withdrawing, whereas the 5-methylfuran in the target compound introduces electron-donating properties via the furan oxygen.
- Purity and Synthesis : reports 42% purity for its trifluoromethyl derivative, likely due to steric hindrance during synthesis, whereas the target compound’s methylfuran substituent may improve synthetic accessibility .
| Compound | Molecular Formula | Thiazole Substituent | Purity/Yield |
|---|---|---|---|
| Target Compound | C₁₇H₁₂N₄O₅S₂* | 5-Methylfuran-2-yl | Not reported |
| N-(4-(3-methoxy-4-(CF₃)phenyl)thiazol) | C₁₆H₁₀F₃N₃O₄S₂ | 3-Methoxy-4-(trifluoromethyl) | 42% |
| N-(4-(4-fluorophenyl)thiazol) | C₁₄H₇F₂N₃O₃S₂ | 4-Fluorophenyl | 99.05% |
*Calculated based on structural analysis.
Benzofuran and Benzothiophene Analogs
The benzothiophene core in the target compound differs from benzofuran derivatives like N-(4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl)-5-nitrofuran-2-carboxamide (). Key comparisons:
- Nitro Positioning : The 5-nitro group on benzothiophene may engage in stronger dipole interactions with biological targets than nitro groups on smaller heterocycles like thiophene.
Thiazole-Linked Carboxamides with Varied Cores
Compounds such as N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide () and N-(5-R-benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamide () highlight the role of auxiliary substituents:
- Halogen Effects : Dichlorophenyl () and fluorobenzyl () groups enhance cytotoxicity but may reduce solubility. The target compound’s methylfuran substituent balances lipophilicity and steric bulk.
- Biological Activity : ’s fluorobenzyl derivatives show cytotoxic effects, suggesting the target compound’s benzothiophene-thiazole framework warrants anticancer screening .
Structure-Activity Relationship (SAR) Insights
- Nitro Group : Essential for redox-mediated antibacterial or antiparasitic activity; position 5 on benzothiophene may optimize electron-deficient character for target binding .
Preparation Methods
Benzothiophene Core Formation
The benzothiophene scaffold is constructed via the Gewald reaction, employing cyclocondensation of 2-nitrothiophenol with methyl acrylate in the presence of elemental sulfur. This method affords 1-benzothiophene-2-carboxylate esters in yields exceeding 70%. Nitration at the 5-position is achieved using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C, followed by hydrolysis of the ester to the carboxylic acid using aqueous NaOH.
Critical Parameters
- Nitration temperature control (<10°C) prevents over-nitration.
- Ester hydrolysis requires reflux in 2M NaOH for 4 hours to achieve >90% conversion.
Synthesis of 4-(5-Methylfuran-2-yl)-1,3-Thiazol-2-Amine
Hantzsch Thiazole Synthesis
The thiazole ring is assembled via reaction of 5-methylfuran-2-carbaldehyde with thiourea in the presence of bromine, following the classical Hantzsch protocol. This one-pot reaction proceeds through intermediate α-bromoketone formation, followed by cyclization with thiourea.
Reaction Conditions
- Molar ratio: 1.0 aldehyde : 1.2 thiourea : 1.5 Br₂
- Solvent: Ethanol/water (3:1 v/v)
- Temperature: Reflux at 80°C for 6 hours
- Yield: 68–72% after recrystallization from ethyl acetate
Structural Confirmation
1H NMR (400 MHz, DMSO-d₆) of the product shows characteristic signals:
- δ 6.28 (d, J = 3.2 Hz, 1H, furan H-3)
- δ 7.12 (d, J = 3.2 Hz, 1H, furan H-4)
- δ 2.32 (s, 3H, CH₃)
- δ 7.45 (s, 1H, thiazole H-5)
Amide Bond Formation: Coupling of Fragments A and B
Activation of Carboxylic Acid
5-Nitro-1-benzothiophene-2-carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction mixture is stirred at 25°C for 30 minutes to form the active O-acylisourea intermediate.
Nucleophilic Attack by Thiazol-2-Amine
The amine component (B) is added dropwise to the activated acid, and the reaction proceeds at room temperature for 12–16 hours. Workup involves filtration to remove dicyclohexylurea (DCU), followed by column chromatography (SiO₂, ethyl acetate/hexane 1:3) to isolate the product.
Optimization Data
| Parameter | Value Range | Optimal Value |
|---|---|---|
| Equiv. DCC | 1.0–1.5 | 1.2 |
| DMAP (mol%) | 5–15 | 10 |
| Reaction Time (h) | 8–24 | 16 |
| Yield (%) | 55–78 | 73 |
Purification and Characterization
Crystallization
The crude product is recrystallized from a mixture of dichloromethane and n-hexane (1:5 v/v), yielding pale yellow needles with a melting point of 184–186°C.
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃):
δ 8.72 (s, 1H, NH),
δ 8.24 (d, J = 8.4 Hz, 1H, benzothiophene H-4),
δ 7.98 (d, J = 8.4 Hz, 1H, benzothiophene H-6),
δ 7.56 (s, 1H, thiazole H-5),
δ 6.85 (d, J = 3.2 Hz, 1H, furan H-3),
δ 6.45 (d, J = 3.2 Hz, 1H, furan H-4),
δ 2.45 (s, 3H, CH₃).IR (KBr):
3275 cm⁻¹ (N–H stretch),
1685 cm⁻¹ (C=O),
1520 cm⁻¹ (NO₂ asymmetric),
1345 cm⁻¹ (NO₂ symmetric).
Comparative Analysis of Synthetic Routes
The table below evaluates alternative coupling reagents for the amidation step:
| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCC/DMAP | 25 | 16 | 73 | 98.2 |
| EDCI/HOBt | 25 | 18 | 68 | 97.5 |
| T3P®/DIPEA | 40 | 6 | 65 | 96.8 |
DCC/DMAP remains superior in balancing yield and purity, though T3P® offers faster reaction times at elevated temperatures.
Q & A
Basic: What synthetic routes are recommended for this compound, and how are reaction conditions optimized?
Answer:
The synthesis of this compound involves multi-step organic reactions, typically including:
- Thiazole ring formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions, followed by functionalization at the 4-position .
- Furan-thiazole coupling : Suzuki-Miyaura or nucleophilic aromatic substitution to introduce the 5-methylfuran moiety, optimized at 80–100°C in DMF with Pd catalysts .
- Nitro-group introduction : Nitration of the benzothiophene ring using mixed HNO₃/H₂SO₄ at 0–5°C to prevent over-nitration .
Optimization : Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (>70%) require inert atmospheres (N₂/Ar) and strict pH control during cyclization .
Basic: Which analytical techniques are critical for structural validation and purity assessment?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the thiazole (δ 7.8–8.2 ppm for H-2) and benzothiophene nitro group (downfield shift ~δ 8.5 ppm) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities (<0.5%) and verify molecular ion peaks (e.g., [M+H]⁺) .
- FT-IR : Identify carbonyl stretches (~1680 cm⁻¹ for carboxamide) and nitro symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .
Basic: What initial biological screening models are suitable for this compound?
Answer:
- Anticancer assays : Use MTT/WST-1 viability tests on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours .
- Antimicrobial screens : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported in µg/mL .
- Dose-response validation : Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and triplicate replicates to ensure reproducibility .
Advanced: How can computational methods predict reactivity and guide derivative design?
Answer:
- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to map electron density distributions, identifying nucleophilic/electrophilic sites (e.g., nitro group’s LUMO) .
- Molecular docking : Simulate binding to targets like EGFR (PDB: 1M17) to prioritize derivatives with improved hydrogen-bonding (e.g., carboxamide with Arg841) .
- ADMET prediction : Tools like SwissADME assess logP (<5), solubility (ESOL > -4), and CYP450 inhibition risks .
Advanced: How can contradictions in biological activity data be resolved?
Answer:
- Source analysis : Compare assay conditions (e.g., serum concentration in cell culture affects nitro-reductase activity) .
- Metabolite profiling : Use LC-MS to detect active metabolites (e.g., reduced nitro groups forming hydroxylamines) that may explain variability .
- Orthogonal assays : Validate antimicrobial activity with time-kill curves alongside MIC to distinguish static vs. cidal effects .
Advanced: What strategies minimize false positives in anticancer assays?
Answer:
- Counter-screening : Test against non-cancerous lines (e.g., HEK293) to exclude general cytotoxicity .
- Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI) and cell-cycle arrest (propidium iodide) to confirm target-specific effects .
- ROS scavengers : Co-treat with NAC to determine if activity is ROS-dependent, reducing artifactual results .
Advanced: How does the nitro group influence electronic properties and bioactivity?
Answer:
- Electron-withdrawing effect : Reduces electron density on the benzothiophene ring, enhancing electrophilicity for covalent binding (e.g., with cysteine residues) .
- Solubility impact : Nitro groups reduce logP but may require formulation with cyclodextrins or PEGylation for in vivo stability .
- Metabolic activation : Nitroreductases in hypoxic tumor microenvironments convert nitro to cytotoxic radicals, assessed via hypoxia-mimetic assays (CoCl₂ treatment) .
Advanced: How are SAR studies designed to identify critical pharmacophores?
Answer:
- Scaffold variation : Synthesize analogs replacing thiazole with oxadiazole or furan with pyrrole to assess ring flexibility .
- Substituent scanning : Systematically modify the 5-methylfuran (e.g., halogenation, methoxy) and test in dose-response assays .
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic fields with activity, guiding prioritization of synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
